molecular formula C14H10N2O3S B2611800 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate CAS No. 301177-49-1

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate

Cat. No. B2611800
CAS RN: 301177-49-1
M. Wt: 286.31
InChI Key: RWYGVXBEFBSLDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate can be elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy . These analyses provide insights into bond lengths, angles, and overall geometry. The compound’s aromatic rings, heterocyclic moieties, and functional groups contribute to its stability and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereocontrolled Synthesis : These compounds can be prepared through a variety of synthesis methods, including from pyridinium salts and cyanoacetic acid derivatives or by a three-component condensation of pyridinium ylides, aromatic aldehydes, and ethyl cyanoacetate in the presence of a base. This process leads to the formation of trans-4,5-substituted 1,4,5,6-tetrahydropyridine-2-(olates)thiolates, demonstrating their versatility in stereocontrolled synthesis (Shestopalov et al., 1991).
  • Electrocatalysis in Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, related to the chemical structure , have been identified as effective electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. Specifically, 2-pyridyl derivatives have shown higher selectivity for the desired 4e(-) reduction over isomeric 4-pyridyl complexes. This suggests potential applications in electrochemical processes and renewable energy technologies (Matson et al., 2012).

Applications in Materials Science

  • Cationic Polymerization Initiation : Pyridinium ions, similar in structure to the compound , have been found capable of oxidizing carbon-centered free radicals to carbocations, which can then initiate the polymerization of various compounds. This indicates a potential application in the field of polymer science and materials engineering (Böttcher et al., 1991).

Biological and Medicinal Applications

  • Organocatalytic Synthesis in Medicinal Chemistry : The synthesis of spiro[pyrrolidin-3,3'-oxindoles], which share structural similarities with the queried compound, is important in medicinal chemistry. These derivatives show significant biological activities, and their enantioselective organocatalytic synthesis with high enantiopurity and structural diversity is a key area of research, suggesting potential applications in drug development (Chen et al., 2009).

properties

IUPAC Name

2-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-13-10-5-1-2-6-11(10)14(18)15(13)9-20-12-7-3-4-8-16(12)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYGVXBEFBSLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=CC=[N+]3[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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